molecular formula C8H15NO4S B1410300 tert-Butyl (1,1-dioxidothietan-3-yl)carbamate CAS No. 1332628-90-6

tert-Butyl (1,1-dioxidothietan-3-yl)carbamate

Cat. No.: B1410300
CAS No.: 1332628-90-6
M. Wt: 221.28 g/mol
InChI Key: WGLOHRRCJKFLCS-UHFFFAOYSA-N
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Description

tert-Butyl (1,1-dioxidothietan-3-yl)carbamate: is an organic compound with the molecular formula C8H15NO4S It is a derivative of thietane, a four-membered sulfur-containing ring, and is characterized by the presence of a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1,1-dioxidothietan-3-yl)carbamate typically involves the oxidation of tert-butyl thiacyclobutan-3-ylcarbamate. One common method includes dissolving tert-butyl thiacyclobutan-3-ylcarbamate in dichloromethane and adding m-chloroperoxybenzoic acid (mass fraction 70%) under stirring conditions at room temperature overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1,1-dioxidothietan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid is commonly used as an oxidizing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized sulfur compounds, while substitution reactions may result in various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (1,1-dioxidothietan-3-yl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing rings on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1,1-dioxidothietan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The sulfur-containing ring may also play a role in its reactivity and interactions.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the sulfur-containing ring.

    3-Aminothietane 1,1-dioxide: A related compound with a similar sulfur-containing ring but different functional groups.

Uniqueness: tert-Butyl (1,1-dioxidothietan-3-yl)carbamate is unique due to the combination of the tert-butyl carbamate group and the 1,1-dioxidothietan ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(1,1-dioxothietan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-6-4-14(11,12)5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLOHRRCJKFLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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